![molecular formula C12H13F3N2O2 B2775902 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid CAS No. 874772-68-6](/img/structure/B2775902.png)

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a trifluoromethylpyridine derivative . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .

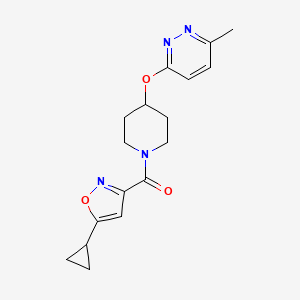

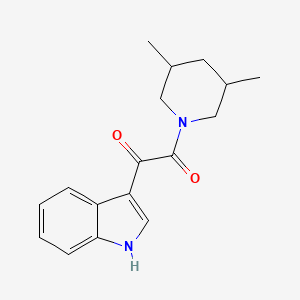

Molecular Structure Analysis

The molecular formula of this compound is C12H13F3N2O2 . Its InChI code is 1S/C12H13F3N2O2/c13-12(14,15)9-4-1-5-16-10(9)17-6-2-3-8(7-17)11(18)19/h1,4-5,8H,2-3,6-7H2,(H,18,19) .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 274.24 . The predicted boiling point is approximately 407.2°C at 760 mmHg . The predicted refractive index is 1.51 .Scientific Research Applications

Environmental Persistence and Bioaccumulation

Perfluorinated acids, such as PFCAs and PFASs, are environmentally persistent and have been detected across various wildlife globally. The bioaccumulation potential of these compounds is directly related to the length of their fluorinated carbon chain. Studies highlight that PFASs are more bioaccumulative than PFCAs of the same chain length. Specifically, PFCAs with seven or fewer fluorinated carbons are not considered bioaccumulative according to regulatory criteria due to their low biomagnification potential in food webs. However, the bioaccumulation potential of PFCAs with longer chains remains a concern and warrants further research (Conder et al., 2008).

Health Risks and Regulatory Concerns

The widespread presence of PFASs in humans, demonstrated in biomonitoring studies, has raised considerable public and regulatory concern. The developmental toxicity of certain perfluoroalkyl acids, such as PFOS and PFOA, has been a particular focus. Although past studies on their teratological potential were generally unremarkable, recent investigations into developmental and reproductive indices have prompted a reevaluation of their health risk relevance (Lau et al., 2004).

Environmental and Biological Monitoring

The bioaccumulation and biomagnification of PFASs in aquatic and terrestrial ecosystems, as well as their presence in human populations, have been extensively documented. This body of research underscores the importance of continuous monitoring and the need for standardizing analytical methods to better understand the environmental fate and distribution of these compounds (Houde et al., 2006).

Future Directions and Challenges

Emerging research indicates that while some PFAS alternatives may pose less of a bioaccumulation risk than their longer-chain counterparts, their environmental safety and health impacts remain uncertain. This uncertainty calls for comprehensive risk assessments and further investigation into the toxicity and environmental behavior of these alternatives (Wang et al., 2013).

Safety and Hazards

The compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water after contact, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name |

1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-4-1-5-16-10(9)17-6-2-3-8(7-17)11(18)19/h1,4-5,8H,2-3,6-7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGAIZATGMSSMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methoxybenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2775827.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2775831.png)

![3-[3-(dimethylamino)acryloyl]-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide](/img/structure/B2775832.png)

![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2775833.png)

![Tert-butyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2775834.png)

![(Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2775835.png)

![3-Methyl-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2775836.png)